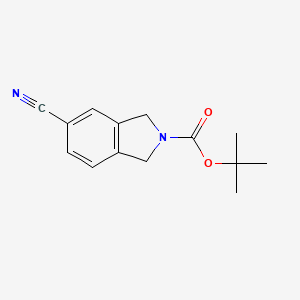

Tert-butyl-5-cyanoisoindolin-2-carboxylat

Übersicht

Beschreibung

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-cyanoisoindoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for Tert-butyl 5-cyanoisoindoline-2-carboxylate.

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . It is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the ADME properties of Tert-butyl 5-cyanoisoindoline-2-carboxylate may be similar.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Tert-butyl 5-cyanoisoindoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit dipeptidyl peptidase 8/9 (DPP8/9), which are enzymes involved in the regulation of immune responses . The interaction between Tert-butyl 5-cyanoisoindoline-2-carboxylate and DPP8/9 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate immune responses and has potential therapeutic applications.

Cellular Effects

Tert-butyl 5-cyanoisoindoline-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP8/9 by Tert-butyl 5-cyanoisoindoline-2-carboxylate can lead to altered cytokine production and immune cell proliferation . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response at the cellular level.

Molecular Mechanism

The molecular mechanism of Tert-butyl 5-cyanoisoindoline-2-carboxylate involves its interaction with specific biomolecules. The compound binds to the active site of DPP8/9, inhibiting its enzymatic activity . This binding interaction is crucial for the compound’s ability to modulate immune responses. Additionally, Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with other proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 5-cyanoisoindoline-2-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl 5-cyanoisoindoline-2-carboxylate is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, which can affect its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of Tert-butyl 5-cyanoisoindoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate immune responses by inhibiting DPP8/9 . At higher doses, Tert-butyl 5-cyanoisoindoline-2-carboxylate may cause adverse effects, including toxicity and altered metabolic function. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Tert-butyl 5-cyanoisoindoline-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can be excreted from the body. Understanding the metabolic pathways of Tert-butyl 5-cyanoisoindoline-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Tert-butyl 5-cyanoisoindoline-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, Tert-butyl 5-cyanoisoindoline-2-carboxylate may be transported into cells via specific membrane transporters, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of Tert-butyl 5-cyanoisoindoline-2-carboxylate is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Tert-butyl 5-cyanoisoindoline-2-carboxylate may localize to the cytoplasm or nucleus, where it can interact with target biomolecules and modulate cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced to the isoindoline ring.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 5-cyanoisoindoline-2-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-cyanoisoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the isoindoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Introduction of various substituents depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 5-cyanoisoindoline-1-carboxylate: Similar structure but with a different position of the cyano group.

Tert-butyl 5-cyanoisoindoline-3-carboxylate: Another isomer with the cyano group at a different position.

Tert-butyl 5-cyanoisoindoline-4-carboxylate: Similar compound with the cyano group at the 4-position.

Uniqueness

Tert-butyl 5-cyanoisoindoline-2-carboxylate is unique due to the specific positioning of the cyano group at the 2-position, which can influence its reactivity and biological activity. The tert-butyl group also provides distinct steric effects that can affect the compound’s interactions with other molecules.

Biologische Aktivität

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 264916-06-5

The compound features a tert-butyl group, a cyano group, and an isoindoline structure, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

Tert-butyl 5-cyanoisoindoline-2-carboxylate has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that compounds with isoindoline structures often exhibit anticancer activity. The presence of the cyano group may enhance this effect by participating in electron-withdrawing interactions that stabilize reactive intermediates during metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation, similar to other isoindoline derivatives that have shown promise as enzyme inhibitors.

- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, particularly in models of neuroinflammation.

The exact mechanisms by which tert-butyl 5-cyanoisoindoline-2-carboxylate exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, thereby affecting apoptotic pathways in cancer cells.

- Signal Transduction Pathways : It may interact with key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Case Study 1: Anticancer Activity

A study conducted on various isoindoline derivatives demonstrated that compounds similar to tert-butyl 5-cyanoisoindoline-2-carboxylate exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Enzyme Inhibition

In vitro assays showed that tert-butyl 5-cyanoisoindoline-2-carboxylate could inhibit specific kinases implicated in cancer metastasis. This finding aligns with the behavior of other isoindoline derivatives known for their kinase inhibitory properties.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSRJYZPJRWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595323 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263888-56-8 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.